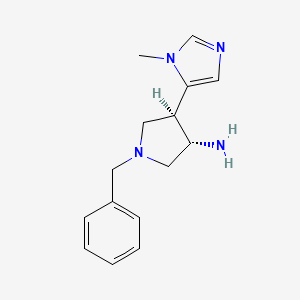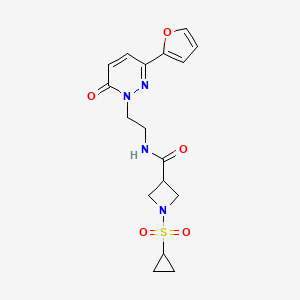
(3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as Ro 64-6198 and is a potent and selective antagonist of the dopamine D3 receptor.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Bioactive Molecules: The compound (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine can be a useful intermediate in the synthesis of various bioactive molecules. A practical large-scale synthesis method involves 1,3-dipolar cycloaddition reaction without using chromatography, followed by reduction and catalytic hydrogenation to achieve high yields of the desired product (Kotian et al., 2005).
Biological and Medicinal Applications
Potential in Drug Synthesis
This compound can be part of a sequence in synthesizing various benzimidazole derivatives, which have shown potential in various biological activities including antimicrobial and insecticidal properties. For example, the synthesis and reactions of some new benzimidazole derivatives demonstrate a wide array of potential biological applications (Fikry et al., 2015).
Role in Heterocyclic Chemistry
The compound may serve as an essential building block in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry for their solubility and DNA intercalation properties, as well as in materials chemistry for their fluorescence. For instance, the synthesis of pyrido[1,2-a]benzimidazoles demonstrates its importance in the field of medicinal chemistry, as seen with the antibiotic drug Rifaximin (Masters et al., 2011).
Cancer Research
Derivatives of benzimidazole, potentially synthesized using compounds like (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine, have been explored for anticancer properties. For instance, certain benzimidazole ligands and their Pd(II) and Pt(II) complexes have been synthesized and studied for potential anticancer activities, showcasing the compound's relevance in drug discovery and cancer treatment research (Ghani & Mansour, 2011).
Antibacterial and Antitumor Potential
Synthesized compounds involving similar structures have been evaluated for their antibacterial activity and showed potential in treating various cell lines, indicating the compound's potential application in developing new antibacterial and antitumor agents. The synthesis, characterization, and bioactivity studies of pyrazole derivatives highlight the compound's significance in identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Design and Synthesis of Anticancer Agents
Bis-benzimidazole derivatives, possibly synthesized using compounds like (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine, have been designed and synthesized under the motivation to discover anticancer lead compounds. The exploration of these compounds against NCI 60 cell line panel has shown promising anticancer activities, further emphasizing the compound's role in anticancer drug development (Rashid, 2020).
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-11-17-7-15(18)13-9-19(10-14(13)16)8-12-5-3-2-4-6-12/h2-7,11,13-14H,8-10,16H2,1H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZEGOZZHCTEV-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CN(CC2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)






![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)



![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)